Nifuroxime

Übersicht

Beschreibung

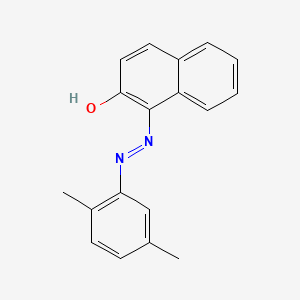

Nifuroxime is a nitrofuran derivative known for its anti-infective properties. It is primarily used in the treatment of protozoal and fungal infections. The compound has been marketed under various brand names, including Nifurat, which combines this compound with attapulgite .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Nifuroxim kann durch die Reaktion von 5-Nitro-2-Furaldehyd mit Hydroxylamin synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Lösungsmittels wie Ethanol und wird unter Rückflussbedingungen durchgeführt .

Industrielle Produktionsverfahren

Die industrielle Produktion von Nifuroxim folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit des Endprodukts sicherzustellen.

Chemische Reaktionsanalyse

Arten von Reaktionen

Nifuroxim durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Nifuroxim kann oxidiert werden, um verschiedene Nitroderivate zu bilden.

Reduktion: Die Nitrogruppe in Nifuroxim kann zu einer Aminogruppe reduziert werden.

Substitution: Nifuroxim kann Substitutionsreaktionen eingehen, insbesondere an der Nitrogruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und katalytische Hydrierung werden verwendet.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Nitroderivaten.

Reduktion: Bildung von Aminderivaten.

Substitution: Bildung von substituierten Nitrofuranverbindungen.

Wissenschaftliche Forschungsanwendungen

Nifuroxim hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in verschiedenen organischen Synthesen verwendet.

Biologie: Wird auf seine antiinfektiven Eigenschaften gegen Protozoen- und Pilzinfektionen untersucht.

Wirkmechanismus

Der genaue Wirkmechanismus von Nifuroxim ist nicht vollständig geklärt. Es wird vermutet, dass er die Aktivierung von Nitroreduktase-Enzymen beinhaltet, was zur Produktion reaktiver Metaboliten führt. Diese Metaboliten üben eine Reihe schädlicher Wirkungen auf die Zielorganismen wie Protozoen und Pilze aus .

Analyse Chemischer Reaktionen

Types of Reactions

Nifuroxime undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different nitro derivatives.

Reduction: The nitro group in this compound can be reduced to an amine group.

Substitution: this compound can undergo substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted nitrofuran compounds.

Wissenschaftliche Forschungsanwendungen

Nifuroxime has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its anti-infective properties against protozoal and fungal infections.

Wirkmechanismus

The exact mechanism of action of nifuroxime is not fully understood. it is believed to involve the activation of nitroreductase enzymes, leading to the production of reactive metabolites. These metabolites exert a series of deleterious effects on the target organisms, such as protozoa and fungi .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nifurtimox: Ein weiteres Nitrofuran-Derivat, das zur Behandlung der Chagas-Krankheit eingesetzt wird.

Nifuroxazid: Ein orales Nitrofuran-Antibiotikum zur Behandlung von Kolitis und Durchfall.

Einzigartigkeit von Nifuroxim

Nifuroxim ist einzigartig aufgrund seiner spezifischen antiinfektiven Eigenschaften und seines potenziellen Einsatzes als Strahlen sensibilisierendes Mittel. Im Gegensatz zu Nifurtimox und Nifuroxazid, die hauptsächlich für bestimmte Infektionen eingesetzt werden, hat Nifuroxim eine breitere Palette von Anwendungen in medizinischen und industriellen Bereichen .

Eigenschaften

IUPAC Name |

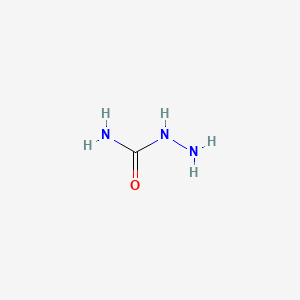

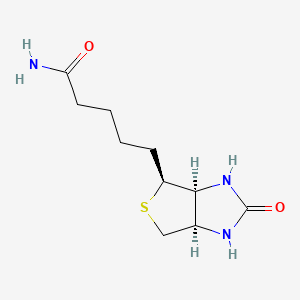

N-[(5-nitrofuran-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c8-6-3-4-1-2-5(11-4)7(9)10/h1-3,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBKFATYSVLSSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904488 | |

| Record name | 5-Nitrofurfuraldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-15-7, 6236-05-1 | |

| Record name | 5-Nitrofurfural oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitrofurfuraldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nifuroxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-nitro-2-furaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl ethyl 1-chloro-5-[[(5,6dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino]benzoate](/img/structure/B1199969.png)